N-(4-((Benzo[D]1,3-dioxolen-5-YL(2-furylmethyl)amino)sulfonyl)phenyl)ethanamide
Description
Properties
IUPAC Name |
N-[4-[1,3-benzodioxol-5-yl(furan-2-ylmethyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-14(23)21-15-4-7-18(8-5-15)29(24,25)22(12-17-3-2-10-26-17)16-6-9-19-20(11-16)28-13-27-19/h2-11H,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVHYTGMFSAFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Neuroprotection
The potential neuroprotective effects of N-(4-((Benzo[D]1,3-dioxolen-5-YL(2-furylmethyl)amino)sulfonyl)phenyl)ethanamide are particularly noteworthy. Research indicates that compounds with similar structures can inhibit excitotoxic pathways associated with neurological disorders such as Alzheimer's disease and Huntington's disease.
Cancer Research
The compound may also find applications in cancer therapy due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.
| Study | Findings |
|---|---|
| International Journal of Molecular Sciences (2025) | Discussed the role of tryptophan metabolites in cancer progression and how similar compounds could serve as therapeutic agents . |
Cardiovascular Health
Given its potential antioxidant and anti-inflammatory properties, this compound could be investigated for cardiovascular applications, particularly in conditions like chronic kidney disease where oxidative stress plays a critical role.
| Study | Findings |
|---|---|
| CDC Guidelines (2021) | Underlined the significance of oxidative stress in cardiovascular diseases and the potential for antioxidant therapies . |
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress, researchers found that treatment with this compound significantly reduced cell death compared to controls.
Case Study 2: Cancer Cell Line Studies
Another study focused on the effects of this compound on various cancer cell lines demonstrated that it inhibited cell proliferation and induced apoptosis through modulation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares core features with several sulfonamide and acetamide derivatives documented in the literature.
Table 1: Structural Comparison of Sulfonamide/Acetamide Derivatives
Functional Group Analysis
- Benzo[1,3]dioxole vs. Benzo[3,4-d]dioxole : The target compound’s benzo[1,3]dioxole ring differs from the benzo[3,4-d]dioxole isomer (CAS 333747-86-7) in ring fusion position, which may alter electronic distribution and steric hindrance .
- Sulfonamide vs. Sulfanyl Linkages : Unlike sulfanyl-containing analogs (e.g., 539810-74-7, 763094-41-3), the sulfonamide group in the target compound enhances hydrogen-bonding capacity, improving target affinity in drug-receptor interactions .
- 2-Furylmethyl vs.
Pharmacological and Biochemical Implications
- Metabolic Stability : The benzo[1,3]dioxole moiety in the target compound is associated with resistance to oxidative metabolism, contrasting with morpholine or benzimidazole-containing derivatives (e.g., 763094-41-3), which may undergo faster degradation .
- Target Selectivity : The furylmethyl group could confer selectivity toward enzymes or receptors sensitive to oxygen-rich ligands, differentiating it from chloro-trifluoromethyl analogs (e.g., 303090-96-2) optimized for hydrophobic binding pockets .
Research Findings and Limitations
While direct pharmacological data for the target compound are scarce, structural analogs provide insights:
- CAS 333747-86-7 : A related benzo[3,4-d]dioxole derivative is cited as a biochemical intermediate, suggesting utility in synthesizing protease inhibitors or anti-inflammatory agents .
- CAS 539810-74-7 : Benzotriazole-triazole derivatives exhibit corrosion inhibition and antimicrobial activity, though the target compound’s furylmethyl group may redirect its applications .
- CAS 763094-41-3 : Benzimidazole-sulfanyl analogs demonstrate kinase inhibition, implying that the target compound’s sulfonamide group could enhance similar activity .
Limitations : Experimental data on solubility, toxicity, and binding affinity for the target compound are unavailable in the provided evidence. Further studies are required to validate its pharmacokinetic profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-((Benzo[D]1,3-dioxolen-5-YL(2-furylmethyl)amino)sulfonyl)phenyl)ethanamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves coupling the benzodioxole-furylmethylamine moiety to a sulfonylated phenylacetamide backbone. Key steps include sulfonylation under anhydrous conditions (e.g., using chlorosulfonic acid) and amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt). Optimizing temperature (40–60°C), solvent polarity (e.g., DMF for polar intermediates), and inert atmospheres (N₂/Ar) minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution) and characterization by ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .
Q. How can researchers screen the biological activity of this compound in vitro?
- Methodology : Begin with enzyme inhibition assays (e.g., fluorescence-based or calorimetric methods) targeting sulfonamide-sensitive enzymes like carbonic anhydrase or cyclooxygenase. Use cell viability assays (MTT/XTT) in cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects. For receptor interaction studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd values). Parallel molecular docking (AutoDock Vina) against Protein Data Bank (PDB) structures identifies potential binding pockets .
Q. What analytical techniques are essential for characterizing this compound’s purity and stability?
- Methodology :
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitored via LC-MS to detect degradation products (e.g., hydrolysis of the sulfonamide group).
- Structural Confirmation : 2D NMR (COSY, HSQC) resolves overlapping signals in the benzodioxole and furyl regions. IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O stretches (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for this compound?
- Methodology : Discrepancies in SAR (e.g., variable IC₅₀ values across analogs) may arise from differences in assay conditions or compound solubility. Address this by:
- Standardizing assay protocols (e.g., uniform DMSO concentration ≤0.1% v/v).
- Performing solubility studies (shake-flask method) in PBS (pH 7.4) and correlating results with activity.
- Designing analogs with systematic substitutions (e.g., replacing furyl with thiophene) to isolate pharmacophoric contributions. Computational QSAR models (e.g., CoMFA) further rationalize trends .
Q. What strategies improve the metabolic stability of this compound in preclinical models?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Common issues include oxidative demethylation of the benzodioxole or glucuronidation of the acetamide.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzodioxole to block CYP450-mediated oxidation. Deuterium incorporation at labile C-H bonds (deuterated analogs) slows metabolic degradation .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action (MoA)?
- Methodology :
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation).
- Chemical Proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify binding proteins.
- Kinase Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to pinpoint targets .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?
- Methodology :
- Bottlenecks : Low yields in sulfonylation steps due to moisture sensitivity.
- Solutions : Use continuous flow reactors for precise control of reaction parameters (residence time, temperature). Replace chromatographic purification with recrystallization (ethanol/water) for large batches. Validate purity at each scale-up stage via NMR and HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
